molecular formula C18H9NO5 B1196130 Hernandonine CAS No. 28314-78-5

Hernandonine

Cat. No. B1196130
CAS RN: 28314-78-5
M. Wt: 319.3 g/mol
InChI Key: QHFWZNALDDSHFJ-UHFFFAOYSA-N
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Description

Hernandonine is a chemical compound with the molecular formula C18H9NO5 . It has an average mass of 319.268 Da and a monoisotopic mass of 319.048065 Da . It is isolated from the root wood of Hernandia nymphaeifolia .


Synthesis Analysis

Hernandonine has been found to inhibit Ribosomal RNA Synthesis and Tumor Cell Growth . It causes rearrangement of nucleolar proteins consistent with segregation of the nucleolus, a hallmark of RNA Pol. I transcription stress . Furthermore, the compound destabilizes RPA194, the large catalytic protein of RNA Pol. I, in a proteasome-dependent manner and inhibits nascent rRNA synthesis and expression of the 45S rRNA precursor .


Molecular Structure Analysis

Hernandonine contains a total of 38 bonds; 29 non-H bonds, 18 multiple bonds, 1 double bond, and 17 aromatic bonds . It also includes 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 ketone (aromatic), and 4 ethers .


Chemical Reactions Analysis

Hernandonine has been found to inhibit RNA Polymerase I, which is consistently expanded in multiplying cells to continue the expanded interest for ribosome generation and protein synthesis . This inhibition blocks cancer cell multiplication .


Physical And Chemical Properties Analysis

Hernandonine has a molecular formula of C18H9NO5, an average mass of 319.268 Da, and a monoisotopic mass of 319.048065 Da .

Scientific Research Applications

Cancer Treatment Potential

Hernandonine, isolated from the root wood of Hernandia nymphaeifolia, demonstrates promising potential in cancer treatment. A study by Chen, Chen, and Wang (2019) found that hernandonine targets RNA Polymerase I, inhibiting ribosomal RNA synthesis, which is crucial for cancer cell growth. This inhibition leads to rearrangement of nucleolar proteins, destabilization of RPA194, and induction of cellular apoptosis, making it a potential cancer treatment agent (Chen, Chen, & Wang, 2019).

Anti-Inflammatory Properties

A study conducted in 2018 by Wei et al. identified a new aporphine derivative, 3-hydroxyhernandonine, from the root wood of Hernandia nymphaeifolia. This compound, along with hernandonine, showed significant inhibition of superoxide anion production and elastase release in human neutrophils. These findings suggest potential anti-inflammatory applications for hernandonine and its derivatives (Wei et al., 2018).

Cytotoxic Activities

Chen et al. (1996) explored the cytotoxic constituents of Hernandia nymphaeifolia, including hernandonine. This compound exhibited significant cytotoxic activities against various cell lines, highlighting its potential in developing cancer therapeutics (Chen et al., 1996).

Antiplasmodial Activity

The research on Hernandia voyronii, which includes hernandonine, revealed moderate intrinsic antimalarial activity. This study also investigated the synergistic effects of herveline compounds and chloroquine, finding diverse impacts ranging from synergism to antagonism. Such findings could lead to the development of novel antimalarial strategies (Rasoanaivo et al., 1998).

properties

CAS RN

28314-78-5

Product Name

Hernandonine

Molecular Formula

C18H9NO5

Molecular Weight

319.3 g/mol

IUPAC Name

4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.03,7.016,23.018,22]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one

InChI

InChI=1S/C18H9NO5/c20-16-9-1-2-10-17(23-6-21-10)13(9)14-12-8(3-4-19-15(12)16)5-11-18(14)24-7-22-11/h1-5H,6-7H2

InChI Key

QHFWZNALDDSHFJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6

Other CAS RN

28314-78-5

synonyms

11H-(1,3)Benzodioxolo(6,5,4-de)-1,3-benzodioxolo(4,5-g)quinolin-11-one
11H-Bis(1,3)benzodioxolo(6,5,4-de:4',5'-g)quinolin-11-one
hernandonine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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